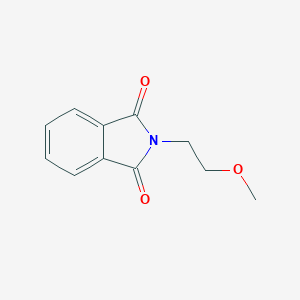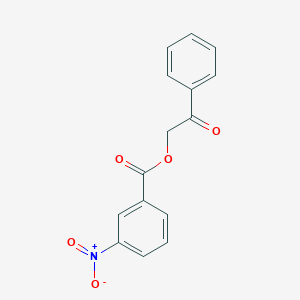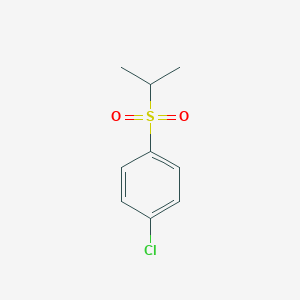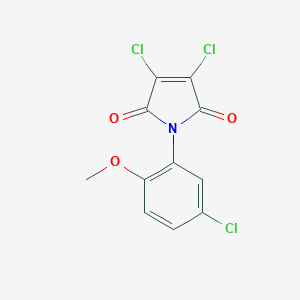
(E)-1-(naphthalen-1-yl)-3-((1,3,3-trimethylindolin-2-ylidene)methyl)pyrrolidine-2,5-dione
Übersicht
Beschreibung
(E)-1-(naphthalen-1-yl)-3-((1,3,3-trimethylindolin-2-ylidene)methyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C26H24N2O2 and its molecular weight is 396.5g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(naphthalen-1-yl)-3-((1,3,3-trimethylindolin-2-ylidene)methyl)pyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(naphthalen-1-yl)-3-((1,3,3-trimethylindolin-2-ylidene)methyl)pyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Transition Metal Ion Chemosensors : Naphthoquinone-based compounds have been shown to have molecular recognition abilities for transition metal ions, exhibiting remarkable selectivity towards certain ions like Cu2+. Such compounds, including derivatives of naphthalene-1,4-dione, are used as chemosensors due to their colorimetric and fluorescence changes upon binding with specific ions (Gosavi-Mirkute et al., 2017).
Antifungal and Antibacterial Agents : Derivatives of naphthalene-1,4-dione, synthesized via green methodologies, have been evaluated for their antifungal and antibacterial properties. Some compounds in this class have shown potent activity against certain fungal and bacterial strains, indicating their potential as therapeutic agents (Tandon et al., 2010).
Anticonvulsant Agents : Thiazole-based derivatives of pyrrolidinones and isoindolinediones, which include compounds related to naphthalene-1,4-dione, have been synthesized and evaluated for their anticonvulsant activity. These studies have identified compounds with significant efficacy in seizure models, highlighting their potential use in treating epilepsy (Ghabbour et al., 2015).
Sensor Applications : The derivatives of naphthalene-1,4-dione have been used in the development of chemical probes for metal ions. For example, compounds have been designed to act as selective and sensitive probes for zinc ions, enabling their use in fluorescent imaging in living cells (Balakrishna et al., 2018).
Molecular Modeling and Drug Development : Research has been conducted on lawsone derivatives (related to naphthalene-1,4-dione) for their antifungal activity and mode of action. These studies involve molecular docking to understand their interaction with fungal targets, aiding in drug development (Filho et al., 2016).
Optical Sensing Structures : Naphthoquinone derivatives have been incorporated into polymeric systems for optical sensing applications. These systems have been utilized for sensing chemical responses such as acidity, demonstrating their potential in sensor technologies (Li et al., 2019).
Eigenschaften
IUPAC Name |
1-naphthalen-1-yl-3-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-26(2)20-12-6-7-13-22(20)27(3)23(26)15-18-16-24(29)28(25(18)30)21-14-8-10-17-9-4-5-11-19(17)21/h4-15,18H,16H2,1-3H3/b23-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXESODDMDGIADW-HZHRSRAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC3CC(=O)N(C3=O)C4=CC=CC5=CC=CC=C54)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C/C3CC(=O)N(C3=O)C4=CC=CC5=CC=CC=C54)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(naphthalen-1-yl)-3-((1,3,3-trimethylindolin-2-ylidene)methyl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B349393.png)
![1-(3-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B349394.png)

![1-((((3-Fluorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B349399.png)
![5-[2-(2-methoxy-5-nitrophenyl)hydrazinylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B349400.png)
![2-(4-chlorophenyl)-3-{4-nitrophenyl}-5-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B349402.png)

![2-imino-1-(3-methoxypropyl)-N,10-dimethyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B349410.png)
![4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B349416.png)